![molecular formula C25H27N3O4 B2981382 N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-17-5](/img/structure/B2981382.png)
N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H27N3O4 and its molecular weight is 433.508. The purity is usually 95%.
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Scientific Research Applications
Antifungal and Antibacterial Agents
Research has identified derivatives similar to N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide as potent antifungal agents. For instance, compounds containing the morpholino group have shown significant fungicidal activity against Candida species, demonstrating broad antifungal in vitro activity against various fungi species, including molds and dermatophytes. These compounds have displayed in vivo efficacy in reducing fungal load in a murine model of systemic Candida albicans infection (Bardiot et al., 2015). Similarly, Mannich base derivatives incorporating the morpholino moiety have been synthesized and showed considerable antibacterial activity against various bacterial strains, highlighting their potential as antimicrobial agents (Idhayadhulla et al., 2014).
Molecular Structure and Interaction Studies
Studies on the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , have revealed interesting interactions with acids and potential for forming gels and crystalline salts. These interactions have implications for the compound's physical properties and its potential applications in material science (Karmakar et al., 2007). Another study focusing on paracetamol-morpholine adducts provided insights into hydrogen bonding and molecular interactions, which could inform the development of pharmaceutical formulations or new chemical entities (Oswald et al., 2002).
Synthesis and Chemical Transformations
The synthesis and transformation of compounds with structural similarities to N-(4-isopropylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been explored, revealing methodologies for generating novel derivatives with potential biological activities. For instance, the synthesis of 4-phosphorylated aldehydes of the oxazole series involving reactions with morpholine shows the versatility of morpholine-containing compounds in organic synthesis (Vydzhak et al., 2002). Transamination studies involving cyanothioacetamide and morpholine have led to the creation of compounds with potential pharmacological applications, demonstrating the utility of such transformations in drug discovery (Dyachenko et al., 2012).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of effects based on the specific derivative and target . The interaction often results in changes to the target’s function, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , the effects could range from changes in cellular function to alterations in molecular pathways.
properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-17(2)18-7-9-19(10-8-18)26-25(31)24(30)21-15-28(22-6-4-3-5-20(21)22)16-23(29)27-11-13-32-14-12-27/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWIKKMSRVLZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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